2-Nitroethenamine

Description

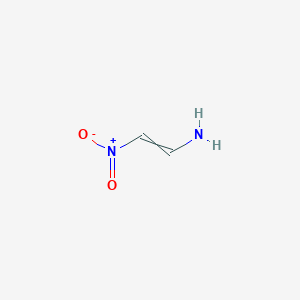

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAGRXJIXIPQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316513 | |

| Record name | 2-Nitroethenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-77-7 | |

| Record name | 2-Nitroethenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroethenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Alkylation in Dimethyl Sulfoxide (DMSO)

The reaction of methyl isothiocyanate with the carbanion of nitromethane, generated using sodium hydride (NaH) or potassium hydroxide (KOH), in DMSO yields intermediates that undergo methylation with methyl iodide (CH₃I). This method achieves yields of 46–49% under mild conditions (15–25°C).

-

Reagents: Nitromethane (1.25 g), KOH (1.15 g), methyl isothiocyanate (1.5 g), methyl iodide (3.19 g).

-

Conditions: DMSO with 7.5% water, room temperature.

-

Yield: 49.4%.

Lewis Acid-Catalyzed Annulation

Indium triflate [In(OTf)₃] and copper chloride (CuCl) facilitate cyclization reactions. For instance, In(OTf)₃ catalyzes Henry reactions between NMSM and 3-formylchromone to form azaxanthones (88% yield). CuCl enables annulation with styrenes, producing isoxazoles.

Catalyst-Free Synthesis

One-Pot Multicomponent Reactions (MCRs)

NMSM reacts with aldehydes and 4-hydroxycoumarin in ionic liquids (e.g., [(EMIM)Ac]) under solvent-free conditions. This method eliminates toxic catalysts and achieves yields up to 87% .

-

Reagents: 4-Hydroxycoumarin, benzaldehyde, NMSM.

-

Conditions: [(EMIM)Ac] ionic liquid, 60°C, 2 hours.

-

Yield: 85–90%.

Aqueous Ethanol-Mediated Cyclization

Coupling 2-hydroxy-1,4-naphthoquinone, aldehydes, and NMSM in ethanol/water (3:1) at reflux yields benzo[g]chromene derivatives without catalysts.

Industrial-Scale Production

Optimized Alkylation in DMSO-Water Systems

Large-scale reactions use nitromethane, carbon disulfide (CS₂), and KOH to form 1,1-dipotassium thio-2-nitroethylene, followed by amination with methylamine and methylation with dimethyl sulfate. This method reduces side products and achieves 46–59% yields.

-

Reagents: Nitromethane (22.7 g), KOH (20.86 g), methyl isothiocyanate (27.19 g), dimethyl sulfate.

-

Conditions: DMSO/water, 15–25°C.

-

Yield: 46.6%.

Continuous Flow Reactors

Industrial protocols employ stainless steel reactors for safer handling of exothermic steps, enabling throughputs exceeding 100 kg/batch .

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

2-nitroethen-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitrosoethenamine, nitrate derivatives.

Reduction: Ethene-1,2-diamine.

Substitution: Various substituted amines depending on the nature of the substituent.

Scientific Research Applications

Medicinal Chemistry

2-Nitroethenamine is being explored for its potential therapeutic properties. Its structure allows it to act as a precursor in drug synthesis, particularly in developing new antibiotics and anticancer agents.

- Antimicrobial Activity : Research indicates that derivatives of nitro compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial growth through reactive oxygen species generation.

- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cells. For instance, studies have indicated that nitro-substituted compounds can effectively target cancer cells through mechanisms involving oxidative stress .

Organic Synthesis

This compound serves as a versatile building block in synthesizing complex organic molecules.

- Synthesis of Heterocyclic Compounds : The compound is utilized to create various heterocycles that are prevalent in pharmaceuticals. Its ability to participate in Michael addition reactions makes it valuable for constructing drug scaffolds .

- Intermediate for Drug Development : It has been employed as an intermediate in synthesizing histamine H2-antagonists, which are critical for treating gastric conditions .

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of nitro compounds derived from this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity, with inhibition zones measuring up to 40.7 mm against Streptococcus mutans .

Case Study 2: Anticancer Mechanisms

Research focused on the potential anticancer effects of nitro-substituted derivatives revealed that these compounds could induce apoptosis through the generation of reactive oxygen species (ROS). The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against various cancer cell lines .

Mechanism of Action

The mechanism by which 2-nitroethen-1-amine exerts its effects involves its ability to act as both a nucleophile and an electrophile due to the presence of the nitro and amine groups. The nitro group is electron-withdrawing, making the ethene backbone susceptible to nucleophilic attack. Conversely, the amine group can donate electrons, facilitating electrophilic reactions. These dual properties enable 2-nitroethen-1-amine to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison of NMSM with Key Analogues

Key Differences :

- Reactivity : NMSM’s methylthio group (-SCH₃) acts as a superior leaving group compared to EDAMs’ amine groups, enabling faster elimination steps in cyclization reactions. Nitroketene N,S-acetals lack the secondary amine, limiting their utility in Mannich-type reactions.

- Catalyst Dependency : NMSM reacts efficiently under both catalyst-free and catalyst-assisted conditions (e.g., In(OTf)₃, FeF₃), whereas EDAMs often require strong acids/bases for activation.

Table 2: Reaction Efficiency of NMSM vs. Analogues

Key Findings :

- NMSM outperforms EDAMs and nitroketene derivatives in catalyst-free multicomponent reactions (MCRs), achieving yields >90% for dihydroxyoxoindeno[1,2-b]pyrroles.

- FeF₃-catalyzed annulations with NMSM show superior atom economy compared to InCl₃-mediated EDAM reactions.

Table 3: Bioactivity of NMSM-Derived Compounds vs. Analogues

Key Insights :

- NMSM-derived chromene-diones exhibit dual antibacterial and antitumor activities, unlike EDAMs, which are specialized for antiparasitic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-nitroethenamine derivatives in heterocyclic chemistry?

- Methodological Answer : this compound derivatives are synthesized via multi-component reactions (MCRs) under catalyst-free or mild catalytic conditions. For example, the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with aldehydes and nucleophiles (e.g., 2-hydroxy-1,4-naphthoquinone) yields fused heterocycles like benzo[g]chromenes. These reactions often involve Knoevenagel condensation, Michael addition, and tautomerization steps .

Q. How are intermediates characterized in this compound-mediated reactions?

- Methodological Answer : Key intermediates, such as iminium species or nitroketene N,S-acetals, are identified using spectroscopic techniques (e.g., NMR, IR) and mechanistic trapping experiments. For instance, in the synthesis of pyrazolopyridines, intermediates like pyrazoloheterodienes are isolated and analyzed to validate reaction pathways .

Q. What solvent systems are optimal for synthesizing this compound-based heterocycles?

- Methodological Answer : Aqueous ethanol or solvent-free conditions are preferred for eco-friendly synthesis. For example, the reaction of this compound with terephthalaldehyde and 2-hydroxy-1,4-naphthoquinone in aqueous ethanol achieves high yields (>85%) of chromene derivatives. Solvent choice impacts reaction kinetics and product purity .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize reaction conditions for this compound-based syntheses?

- Methodological Answer : RSM with Central Composite Design (CCD) is applied to optimize variables like temperature and solvent composition. For instance, a CCD model with five replicates at the center point was used to maximize yields (up to 92%) in the synthesis of bis(benzo[g]chromene) derivatives. Statistical validation (ANOVA) ensures robustness .

Q. What strategies resolve contradictions in mechanistic data during this compound-mediated cyclization?

- Methodological Answer : Discrepancies in proposed mechanisms (e.g., tautomerization vs. electrocyclization) are resolved through isotopic labeling, computational studies (DFT), and isolation of transient intermediates. For example, In(OTf)₃-catalyzed Henry reactions were confirmed via 6π-electrocyclization of intermediates using kinetic isotope effects .

Q. How do electronic and steric effects influence annulation reactions involving this compound?

- Methodological Answer : Electron-withdrawing groups (EWGs) on aldehydes enhance electrophilicity, accelerating Knoevenagel condensation. For example, aryl aldehydes with –NO₂ substituents achieve 88% yields in azaxanthone synthesis, while electron-donating groups (EDGs) reduce reactivity due to steric hindrance .

Q. What methodologies validate the absence of nitrosamine impurities in this compound derivatives?

- Methodological Answer : Per EMA guidelines, confirmatory testing requires sensitive LC-MS/MS methods (detection limits < 1 ppm). If synthesis of the nitrosamine impurity is infeasible, structural analysis (e.g., steric hindrance, stability studies) and computational modeling justify its absence. Documentation must include synthetic attempts and literature validation .

Q. What is the role of tautomerism in stabilizing intermediates during domino reactions?

- Methodological Answer : Tautomerism (e.g., imine-enamine shifts) facilitates intramolecular cyclization. In the synthesis of furo[2,3-b]indol-3a-ol derivatives, protonation of isatin followed by aza-ene reaction and tautomerization generates key intermediates, enabling annulation and methanethiol elimination .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.